molecular formula C6H9NO2 B081224 1-(4,5-Dihydrooxazol-2-yl)acetone CAS No. 13670-39-8

1-(4,5-Dihydrooxazol-2-yl)acetone

Cat. No.: B081224
CAS No.: 13670-39-8
M. Wt: 127.14 g/mol
InChI Key: MZKKDCLSTQPJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydrooxazol-2-yl)acetone is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

1-(4,5-Dihydrooxazol-2-yl)acetone has the molecular formula C6H9NO2C_6H_9NO_2 and is characterized by the presence of an oxazoline ring. This structure imparts specific reactivity and biological activity, making it a valuable compound in various research areas. The oxazoline moiety is known for its ability to participate in diverse chemical reactions, including cycloadditions and nucleophilic substitutions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promising biological activities, including:

  • Antimicrobial Activity : Compounds derived from this compound have demonstrated effectiveness against various bacterial strains. Research indicates that modifications to the oxazoline ring can enhance antimicrobial potency, making these compounds candidates for developing new antibiotics .
  • Anticancer Properties : Studies have explored the anticancer potential of this compound derivatives. The oxazoline structure has been linked to the inhibition of key enzymes involved in cancer cell proliferation, suggesting a pathway for developing novel anticancer agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to be used in:

  • Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds through cyclization reactions. This property is particularly useful in designing new drugs with improved efficacy and safety profiles .
  • Functionalization Reactions : The oxazoline ring can undergo functionalization to introduce different substituents, enhancing the compound's chemical diversity and potential applications in pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study conducted by Ahsan et al. focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

CompoundInhibition Zone (mm)MIC (µg/mL)
Derivative A1550
Derivative B2025
Standard Antibiotic1830

Case Study 2: Anticancer Activity

In another study exploring the anticancer effects of oxazoline derivatives, researchers synthesized several compounds based on this compound and tested them against various cancer cell lines. Notably, one derivative showed an IC50 value of 10 µM against A549 lung cancer cells, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
Derivative C10A549
Derivative D25MCF7
Control>50A549

Properties

CAS No.

13670-39-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one

InChI

InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3

InChI Key

MZKKDCLSTQPJPX-UHFFFAOYSA-N

SMILES

CC(=O)CC1=NCCO1

Canonical SMILES

CC(=O)CC1=NCCO1

Key on ui other cas no.

13670-39-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.5 g. (0.1 mole) of 2-methyl-1,3-oxazoline in 85 ml. of dry tetrahydrofuran, and cooled in an acetone-dry ice bath to -60° C., is added 6.4 g. (0.1 mole) of n-butyl lithium and the reaction mixture allowed to stir for 1 hour. To the cloudy solution is then added 7.8 g. (0.1 mole) of acetyl chloride at such a rate that the temperature is maintained below -50° C. The reaction mixture is allowed to warm to room temperature and is then filtered and the solvent removed in vacuo. The desired product is purified by distillation under reduced pressure.
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